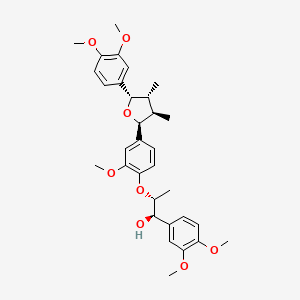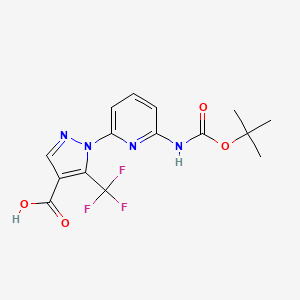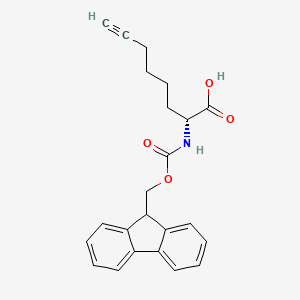![molecular formula C7H12 B14078613 Bicyclo[3.2.0]heptane CAS No. 278-07-9](/img/structure/B14078613.png)
Bicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]heptane is a bicyclic hydrocarbon with the molecular formula C₇H₁₂. It is characterized by a unique structure consisting of two fused rings, one five-membered and one three-membered. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane can be synthesized through various methods. One common approach involves the hydrogenation of bicyclo[3.2.0]hept-2-ene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the hydrogenation method mentioned above is often employed, utilizing continuous flow reactors to maintain consistent reaction conditions and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bicyclo[3.2.0]heptan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound derivatives to more saturated compounds using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products Formed
Oxidation: Bicyclo[3.2.0]heptan-2-one.
Reduction: Saturated this compound derivatives.
Substitution: Halogenated this compound compounds.
Applications De Recherche Scientifique
Bicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.
Biology: this compound derivatives are investigated for their potential biological activity, including as enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[3.2.0]heptane and its derivatives depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, altering their activity. For example, this compound derivatives can inhibit enzyme activity by binding to the active site, preventing substrate access . The unique ring structure of this compound allows it to fit into specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.0]hexane: Another bicyclic hydrocarbon with a different ring structure, leading to distinct chemical properties and reactivity.
Bicyclo[3.2.1]octane: A larger bicyclic compound with an additional carbon atom, resulting in different strain and reactivity patterns.
Bicyclo[4.2.0]octane: A bicyclic compound with a four-membered and a six-membered ring, exhibiting unique chemical behavior due to its ring strain.
Uniqueness
Bicyclo[3.2.0]heptane is unique due to its specific ring strain and the resulting reactivity. Its structure allows for interesting chemical transformations that are not possible with other bicyclic compounds. This makes it a valuable compound for studying ring strain and developing new synthetic methodologies .
Propriétés
Numéro CAS |
278-07-9 |
|---|---|
Formule moléculaire |
C7H12 |
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
bicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H12/c1-2-6-4-5-7(6)3-1/h6-7H,1-5H2 |
Clé InChI |
AWYMFBJJKFTCFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)



![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)





![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)


